(+)-Calcium L-tartrate hydrate
Description
Significance in Chiral Organic Chemistry and Inorganic Material Science
The chirality of tartaric acid and its salts, including (+)-Calcium L-tartrate, is of immense importance in chiral organic chemistry. One of the most significant applications is in chiral resolution, the process of separating a racemic mixture into its individual enantiomers. wikipedia.orgchemeurope.com Tartaric acid and its derivatives are widely used as chiral resolving agents. wikipedia.orgchemicalbook.comlibretexts.orglibretexts.org They react with a racemic mixture of a base, for instance, to form diastereomeric salts which, due to their different physical properties like solubility, can be separated by methods such as fractional crystallization. wikipedia.orglibretexts.org
In the field of inorganic material science, calcium tartrate crystals have garnered interest for their physical properties and potential applications. Research has focused on the growth of calcium tartrate crystals, often using gel techniques, to obtain crystals with specific morphologies and sizes. derpharmachemica.comscholarsresearchlibrary.com These crystals are being investigated for their nonlinear optical (NLO) properties, which could lead to applications in optoelectronics, such as optical computing and data storage. derpharmachemica.comtandfonline.com The thermal decomposition of calcium tartrate is also a subject of study, as it leads to the formation of calcium carbonate and subsequently calcium oxide, materials with various industrial uses. yok.gov.trresearchgate.netijirset.com
Historical Development of Research on Calcium Tartrates
The history of research on tartrates is inextricably linked with the foundational discoveries in stereochemistry. In the mid-19th century, Louis Pasteur's meticulous work with tartaric acid and its salts laid the groundwork for our understanding of chirality. libretexts.orglibretexts.orgacademie-sciences.fr While studying the crystals of sodium ammonium (B1175870) tartrate, a salt derived from tartaric acid, Pasteur made the groundbreaking observation that two different types of crystals were formed, which were mirror images of each other. libretexts.orgsscdt.org He painstakingly separated these crystals by hand and found that their solutions rotated plane-polarized light in opposite directions. libretexts.orglibretexts.org This experiment was the first successful resolution of a racemic mixture and demonstrated the concept of molecular asymmetry. libretexts.orgacademie-sciences.fr
While much of the early focus was on the sodium ammonium salt, research on calcium tartrate also has a long history, particularly in the context of the wine industry, where it is a natural byproduct of fermentation. wikipedia.orgopenfoodfacts.org For many years, research was driven by the need to understand and control its precipitation in wine, a phenomenon known as tartaric instability. enartis.combri.co.nzawri.com.au
Current Research Landscape and Emerging Trends
Contemporary research on (+)-Calcium L-tartrate hydrate (B1144303) and related compounds is diverse and expanding into new areas. In oenology, the study of calcium tartrate instability remains a key focus, with researchers developing predictive models and new stabilization techniques to prevent unwanted precipitation in bottled wine. bri.co.nzbri.co.nz This is particularly relevant as changes in viticultural practices and climate lead to wines with higher pH, which can increase the likelihood of calcium tartrate precipitation. enartis.comawri.com.au
Beyond the wine industry, there is growing interest in the material science applications of calcium tartrate. The synthesis of calcium tartrate nanoparticles and the study of their properties is an active area of research. researchgate.net For example, the thermal decomposition of cobalt-doped calcium tartrate is being explored as a method to produce catalysts for the synthesis of carbon nanotubes. researchgate.netacs.org Furthermore, recent studies have investigated the role of calcium in the polymerization of tartaric acid, suggesting that calcium ions could have played a role in the origins of life by influencing the formation of homochiral polymers on early Earth. sciencedaily.comisct.ac.jp The nonlinear optical properties of calcium tartrate crystals continue to be investigated, with the aim of developing new materials for photonic devices. tandfonline.com
Research Findings on (+)-Calcium L-tartrate hydrate
| Property | Value | Source |
| Chemical Formula | CaC₄H₄O₆ | wikipedia.org |
| Molar Mass (anhydrous) | 190.16484 g/mol | wikipedia.org |
| Molar Mass (tetrahydrate) | 260.21 g/mol | wikipedia.org |
| Appearance | White or off-white crystalline powder | wikipedia.orgnih.gov |
| Solubility in water | Slightly soluble, ~0.01 g/100 ml at 20 °C | nih.gov |
| Crystal System (tetrahydrate) | Orthorhombic | chemrxiv.orgderpharmachemica.comresearchgate.net |
Crystal Structure Data for (+)-Calcium L-tartrate tetrahydrate
| Parameter | Value | Source |
| Space Group | P2₁2₁2₁ | chemrxiv.orgresearchgate.net |
| a | 9.215 (2) Å - 9.45900 Å | derpharmachemica.comresearchgate.net |
| b | 10.573 (3) Å - 6.46400Å | derpharmachemica.comresearchgate.net |
| c | 9.631 (2) Å - 5.39600Å | derpharmachemica.comresearchgate.net |
Thermal Decomposition of Calcium Tartrate
| Decomposition Step | Temperature Range (°C) | Products | Source |
| Dehydration | 45 - 256.79 | Anhydrous Calcium Tartrate | derpharmachemica.comijirset.com |
| Decomposition to Oxalate | 180 - 405.08 | Calcium Oxalate | derpharmachemica.comijirset.com |
| Decomposition to Carbonate | 375 - 653.02 | Calcium Carbonate | derpharmachemica.comijirset.com |
| Final Decomposition | 400 - 830 | Calcium Oxide | derpharmachemica.comresearchgate.netijirset.com |
Properties
Molecular Formula |
C4H4CaO6 |
|---|---|
Molecular Weight |
188.15 g/mol |
IUPAC Name |
calcium;(2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2/t1-,2-;/m1./s1 |
InChI Key |
GUPPESBEIQALOS-ZVGUSBNCSA-L |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
Chemical Synthesis of (+)-Calcium L-Tartrate Hydrate (B1144303)
The chemical synthesis of (+)-Calcium L-tartrate hydrate typically involves a precipitation reaction in an aqueous medium. This method allows for high control over the purity of the final product, contingent on the purity of the starting materials. A simple and scalable crystallization method involves the straightforward mixing of inexpensive aqueous precursors. researchgate.netresearchgate.net
The most common laboratory and industrial synthesis involves the reaction between L-tartaric acid and a soluble calcium salt. yok.gov.tr The selection of the calcium salt is critical, with calcium chloride (CaCl₂) being a frequent choice due to its high solubility in water. yok.gov.trorgsyn.orgresearchgate.net
The fundamental reaction proceeds as follows: C₄H₆O₆ (L-tartaric acid) + CaCl₂ → C₄H₄O₆Ca (Calcium L-tartrate) + 2HCl
The stoichiometry of the reaction between tartaric acid and calcium ions is 1:1. atamanchemicals.com This ratio is maintained throughout the various phases of crystallization. atamanchemicals.com The resulting product is typically a hydrate, with calcium L-tartrate tetrahydrate (C₄H₄O₆Ca·4H₂O) being a common form. orgsyn.orgoiv.int
| Reactant | Role | Common Form | Stoichiometric Ratio |
| L-Tartaric Acid | Source of L-tartrate ions | C₄H₆O₆ | 1 |
| Calcium Salt | Source of calcium ions | Calcium Chloride (CaCl₂) | 1 |
This table summarizes the common reactants and their stoichiometric relationship in the chemical synthesis of (+)-Calcium L-tartrate hydrate.
A patent also describes the formation of a tartrate complex salt where the molar ratio of Ca²⁺ to tartaric acid can range from 0.2 to 3, indicating the possibility of forming different complexes depending on the reaction conditions. google.com
To maximize the yield and ensure high purity of (+)-Calcium L-tartrate hydrate, several reaction parameters must be carefully controlled.
Common-Ion Effect: The yield of the precipitation reaction can be significantly enhanced by leveraging the common-ion effect. By adding an excess of calcium ions to the solution, the equilibrium of the dissolution reaction is shifted, minimizing the amount of calcium tartrate that remains dissolved and thereby increasing the precipitated yield. libretexts.org
Temperature: Temperature influences the rate of crystallization and the solubility of the product. While lower temperatures decrease the solubility of calcium tartrate, they can also slow the rate of precipitation. atamanchemicals.com Some processes involve heating to specific temperatures, such as 75-80°C, to control the reaction. utm.md
Additives: The presence of certain additives can influence the morphology and particle size of the resulting crystals. yok.gov.tr Studies have investigated the effect of amino acids such as serine, alanine, methionine, and proline on the crystallization process. yok.gov.tr
Purification of Precipitate: After precipitation, the crude calcium tartrate is often washed with water. This step is crucial for removing soluble impurities, such as sodium chloride or other unreacted salts, thereby increasing the purity of the final product. google.com
| Parameter | Effect on Synthesis | Typical Conditions/Observations |
| pH | Influences precipitation and product purity. | A final pH of ≤ 8 is recommended in some protocols. google.com |
| Reactant Concentration | Affects yield via the common-ion effect. | An excess of calcium ions increases the precipitate yield. libretexts.org |
| Temperature | Controls reaction rate and product solubility. | Lower temperatures reduce solubility but may slow precipitation. atamanchemicals.com |
| Additives | Can modify crystal morphology and size. | Amino acids have been shown to alter crystal properties. yok.gov.tr |
| Washing | Removes soluble impurities from the final product. | Washing with water is a common step to enhance purity. google.com |
This table outlines key parameters that are optimized to improve the purity and yield of synthesized (+)-Calcium L-tartrate hydrate.
Biogenic Extraction and Purification from Natural Sources
(+)-Calcium L-tartrate hydrate is naturally present in various biological materials, most notably as a byproduct of the wine industry. atamanchemicals.comatamanchemicals.com Its extraction from these sources represents a significant valorization of agri-food waste.
The primary biogenic source of (+)-Calcium L-tartrate is the residue from wine production. oiv.inttartaric-substances.eu It is derived from the processing of grape marc (skins, stalks, and seeds), wine lees (spent yeast and other particulates), and tartars that crystallize in fermentation tanks and barrels. libretexts.orgtartaric-substances.eu
The traditional recovery process typically involves the following steps:
Wine lees or other tartrate-rich materials are collected.
The raw material is often treated to dissolve the tartrates. For example, potassium bitartrate (B1229483) is dissolved with hot water. certh.gr
Calcium salts, such as calcium chloride or lime, are then added to the solution. certh.grmdpi.com This causes the precipitation of calcium tartrate, which is less soluble.
The precipitated calcium tartrate is then separated from the liquid phase by filtration. certh.gr
A patented process details the recovery from alkaline solutions used for descaling wine vats, where the solution is first concentrated to a potential tartaric acid content of 140-250 g/L before being acidified and treated with a calcium salt to precipitate the calcium tartrate. google.com The resulting slurry is a key intermediate product for the commercial production of natural L-tartaric acid. atamanchemicals.com
Ensuring the purity of (+)-Calcium L-tartrate derived from natural sources is a multi-step process targeting both isomeric and chemical contaminants.
Isomeric Purity: The isomeric purity of (+)-Calcium L-tartrate is primarily guaranteed by its source. Tartaric acid of biological origin is almost exclusively the L-(+) isomer. atamanchemicals.com Therefore, when extracted from wine byproducts, the resulting calcium tartrate is naturally the desired (+)-L- enantiomer. The main challenge is not the separation of isomers but the removal of other chemical impurities.
Chemical Purity: Achieving high chemical purity requires the removal of various substances co-extracted from the complex biological matrix.
Washing: A fundamental purification step is the thorough washing of the precipitated calcium tartrate to remove soluble salts and other impurities. google.com
Decolorization: If the crude product is colored, activated carbon may be used to treat the tartrate solution before precipitation or the final tartaric acid solution to remove colored impurities. certh.grgoogle.com
Selective Precipitation: Impurities can be removed through selective precipitation. For instance, iron can be precipitated as a ferrocyanide. google.com In the purification of the final tartaric acid, oxalic acid can be added to precipitate calcium oxalate, effectively removing calcium ions. google.com
Ion Exchange: Ion-exchange resins can be employed to remove excess mineral ions and other charged impurities from the solution before the final crystallization step. certh.gr
These advanced techniques ensure that the final (+)-Calcium L-tartrate hydrate meets the stringent purity requirements for its various applications.
Environmental and Sustainability Aspects of Biogenic Production
The primary route for the biogenic production of (+)-Calcium L-tartrate hydrate involves its recovery from the waste products of winemaking, such as grape pomace and wine lees. ftb.com.hrutm.md This process is a cornerstone of sustainable chemistry, as it addresses significant environmental challenges associated with agricultural waste while simultaneously producing a commercially valuable compound. uminho.pt
Valorization of Winery Waste
The global wine industry generates substantial quantities of organic solid waste annually. For every 750 liters of wine produced, up to 200 kg of solid waste can be generated. acs.org This waste, primarily grape pomace (a mixture of skins, seeds, and stalks) and wine lees (residue from fermentation and storage), poses considerable environmental risks if not managed properly. acs.orgmdpi.com Direct disposal in landfills can lead to the pollution of soil and groundwater due to the high concentration of organic matter, tannins, and low pH, which can cause oxygen depletion and foul odors. ftb.com.hracs.orgmdpi.com
Table 1: Typical Composition of Grape Pomace By-product This interactive table summarizes the main constituents of grape pomace, the primary raw material for biogenic (+)-Calcium L-tartrate hydrate production.
| Component | White Wine Pomace (kg per 100 L wine) | Red Wine Pomace (kg per 100 L wine) | Primary Use in Valorization |
| Skins | 17.0 kg | 13.2 kg | Source of tartaric acid, polyphenols |
| Stalks | 4.0 kg | 4.0 kg | Source of bioactive compounds, bioenergy |
| Seeds | Not specified | Not specified | Production of grape seed oil |
| Data sourced from a 2020 study on winemaking by-products. mdpi.com |
Life Cycle Assessment (LCA) and Environmental Impact
Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life. Studies analyzing the valorization of winery byproducts into products like calcium tartrate demonstrate significant environmental benefits compared to alternative disposal methods. researchgate.net
A case study of a large-scale biorefinery in Italy showed that processing wine lees and grape marc to produce alcohol and calcium tartrate, among other goods, is a positive step towards the wine sector's sustainability. researchgate.net The process often integrates the production of renewable energy through the anaerobic digestion of residual process waste to generate biogas, which can then be combusted to supply energy for the facility itself. This integrated approach can lead to a net energy gain and reduced greenhouse gas emissions. acs.orgresearchgate.net
Table 2: Comparative Environmental Impact of Winery Waste Treatment Scenarios This interactive table compares the environmental performance of a biorefinery producing calcium tartrate against other waste management strategies.
| Treatment Scenario | Key Products | Global Warming Potential (GWP) | Key Advantages |
| Biorefinery | Alcohol, Calcium Tartrate, Bioenergy | Lower GWP compared to alternatives | Valorization of waste into multiple high-value products; potential for energy self-sufficiency. researchgate.net |
| Composting | Compost | Higher GWP than biorefinery | Simple, established process for organic waste. researchgate.net |
| Anaerobic Digestion | Biogas, Digestate | Variable, depends on system efficiency | Production of renewable energy; nutrient-rich digestate for fertilizer. acs.orgresearchgate.net |
| Data based on a 2020 Life Cycle Assessment of a commercial biorefinery. researchgate.net |
Resource Consumption and Green Chemistry Principles
While the valorization of winery waste is environmentally favorable, the extraction process itself consumes resources such as water and energy. The traditional method involves treating the waste with an alkali to solubilize the tartrates, followed by precipitation with a calcium salt like calcium chloride. researchgate.net The resulting calcium tartrate is then separated, and the remaining liquid, or vinasse, still contains high organic loads that require treatment. nih.gov
Efforts to align the process more closely with green chemistry principles focus on reducing resource consumption and improving efficiency. For instance, research into the tartaric stabilization of wines has shown that technologies like electrodialysis combined with reverse osmosis can reduce water consumption by up to 65%. journals.ac.za
Furthermore, emerging technologies offer pathways to produce tartaric acid and its precursors that are even more sustainable. These include:
Microbial Production : Engineered microorganisms like Gluconobacter oxydans can synthesize tartaric semialdehyde, a precursor to L-tartaric acid, directly from renewable resources like glucose. This represents a potential breakthrough for producing tartrates from non-winery biomass. researchgate.net
Electrochemical Conversion : A bromine-mediated electrochemical process has been proposed to convert maleic acid, a biomass-derived chemical, into tartaric acid with high yield and selectivity, avoiding the significant waste generation of traditional methods. rsc.org
These innovative approaches highlight a continuous drive towards more sustainable and environmentally benign methods for producing tartrate compounds, moving beyond waste valorization to direct synthesis from renewable feedstocks. researchgate.netrsc.org
Crystal Structure Analysis of (+)-Calcium L-Tartrate Hydrate
X-ray crystallography has been instrumental in elucidating the intricate structural details of (+)-Calcium L-tartrate hydrate. These studies reveal a well-defined and highly ordered arrangement of calcium ions, L-tartrate anions, and water molecules.
(+)-Calcium L-tartrate tetrahydrate crystallizes in the orthorhombic system. nih.govias.ac.in Early investigations by Evans in 1935 first identified the space group as P2₁2₁2₁, a determination that has been consistently corroborated by subsequent, more recent studies. nih.govresearchgate.net This space group is chiral, which is consistent with the enantiomerically pure nature of the compound. The unit cell parameters, which define the dimensions of the repeating unit of the crystal lattice, have been determined with high precision. While slight variations exist between different reports, they are in close agreement, reflecting the consistent crystal packing of this hydrate.
| Parameter | Evans (1935) nih.govresearchgate.net | Hawthorne et al. (1982) researchgate.net | More recent study nih.gov |
|---|---|---|---|
| a (Å) | 9.20 | 9.631 | 9.1587 |
| b (Å) | 10.54 | 10.573 | 9.5551 |
| c (Å) | 9.62 | 9.215 | 10.5041 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |
It is important to note that other hydrated forms of calcium tartrate, as well as the anhydrous form, crystallize in different space groups with distinct unit cell parameters. For example, the anhydrous form has been reported to crystallize in the C 2 2 2₁ space group. nih.gov
In the crystal structure of (+)-Calcium L-tartrate tetrahydrate, each calcium (Ca²⁺) ion is coordinated by oxygen atoms from both the tartrate ligands and water molecules. The coordination sphere around the calcium ion is complex, involving interactions with four separate tartrate anions and two water molecules. nih.gov This results in a distorted pseudo-octahedral coordination geometry. nih.gov
The L-tartrate anion acts as a tetratopic ligand, meaning it binds to four different metal centers. It functions as a chelating ligand to two calcium cations and as a terminal ligand to two other calcium cations. nih.gov The coordination involves oxygen atoms from both the carboxylate and the hydroxyl groups of the tartrate molecule. Specifically, the bond distances from the deprotonated carboxylate oxygen atoms to the Ca²⁺ ion are significantly shorter than those from the alcohol group oxygen atoms. nih.gov
The crystal lattice of (+)-Calcium L-tartrate hydrate is extensively stabilized by a network of hydrogen bonds, in addition to the electrostatic interactions between the calcium cations and tartrate anions. nih.gov These hydrogen bonds involve the hydroxyl and carboxylate groups of the tartrate anions, as well as both the coordinated and non-coordinated water molecules. nih.govrsc.org
Water of crystallization is an integral component of the crystal structure of (+)-Calcium L-tartrate hydrate. wikipedia.org The compound is a tetrahydrate, meaning four water molecules are incorporated into the crystal lattice for each formula unit of calcium tartrate. nih.gov Two of these water molecules are directly bonded to the calcium ion, occupying two of the coordination sites in its pseudo-octahedral environment. nih.govresearchgate.net The remaining two water molecules are located within the crystal lattice but are not directly coordinated to the metal center. nih.gov
These "lattice" water molecules contribute significantly to the stability of the crystal structure by forming extensive hydrogen bonds that link different parts of the structure together. nih.govresearchgate.net The degree of hydration has a profound effect on the crystal packing and symmetry; different hydrates of calcium L-tartrate, such as the hexahydrate, exhibit distinct crystal structures. nih.govnih.gov The presence and specific arrangement of these water molecules are thus essential for the formation of the tetrahydrate's unique crystalline architecture. rsc.org
Stereochemical Purity and Isomeric Characterization
The stereochemistry of the tartrate ligand is a defining feature of this compound, influencing its crystal structure and properties.
The tartrate molecule possesses two chiral centers, allowing for the existence of different stereoisomers. wikipedia.org The "(+)-" and "L-" designations in the compound's name specify that the tartrate ligand is the (2R,3R)-enantiomer. nih.gov This particular enantiomer, L-(+)-tartaric acid, is the form that occurs naturally in grapes and other plants. nih.gov Consequently, (+)-Calcium L-tartrate is the isomer that precipitates from wine during fermentation and aging. nih.govwikipedia.org
The absolute configuration of the L-(+)-tartrate salt in the crystal has been unambiguously confirmed through the use of anomalous dispersion effects in X-ray diffraction experiments. nih.gov This technique is sensitive to the chirality of the molecule and provides definitive proof of the stereochemical identity of the ligand within the crystal lattice. The inherent chirality of the L-tartrate ligand is a prerequisite for the formation of the non-centrosymmetric, chiral space group (P2₁2₁2₁) in which this compound crystallizes. nih.govrsc.org The study of such chiral coordination compounds is a significant area of research due to their potential applications in enantioselective processes. semanticscholar.orgnih.gov
Identification and Analysis of Potential Meso-Form Contamination
(+)-Calcium L-tartrate is the calcium salt of L-(+)-tartaric acid, the naturally occurring stereoisomer found in grapes. nih.govwikipedia.org Tartaric acid possesses two chiral centers, leading to the existence of three stereoisomers: the enantiomers L-(+)-tartaric acid and D-(-)-tartaric acid, and an achiral meso-form. nih.govresearchgate.net The meso-tartaric acid form is optically inactive due to an internal plane of symmetry, meaning the chirality of one asymmetric carbon atom is intramolecularly compensated by the other. researchgate.netyoutube.com
Contamination of (+)-Calcium L-tartrate hydrate with the meso-form is a critical consideration for quality control and stereochemical purity. While the L-(+) enantiomer is the expected form from biological sources like the wine industry, the presence of the meso-form has been reported in certain hydrated crystal structures of calcium tartrate, specifically the trihydrate form. nih.gov
The identification and quantification of potential meso-form contamination require analytical techniques capable of distinguishing between stereoisomers. Chiral quantification can be achieved through methods such as:
Polarimetry: This technique measures the rotation of plane-polarized light. As the L-(+) form is dextrorotatory and the meso-form is optically inactive, a deviation from the expected specific rotation can indicate the presence of the meso-isomer or other impurities.
Mass Spectrometry: Advanced techniques like electrospray ionization tandem mass spectrometry can be employed for the in-situ formation of metal complexes, allowing for the accurate quantification of optical isomers in a ternary mixture of D-, L-, and meso-tartaric acids through the analysis of dissociation kinetics. rsc.org
Chromatographic Methods: Chiral chromatography techniques can separate different stereoisomers, allowing for their individual detection and quantification.
Polymorphism and Anhydrous Forms
Detection and Characterization of Different Crystalline Polymorphs
(+)-Calcium L-tartrate hydrate (B1144303) is known to exist in several crystalline forms, a phenomenon known as polymorphism. The most commonly reported and well-characterized form is the tetrahydrate (CaC₄H₄O₆·4H₂O). nih.govresearchgate.net
Calcium L-tartrate tetrahydrate has been consistently identified as crystallizing in the orthorhombic system with the space group P2₁2₁2₁. nih.govresearchgate.netias.ac.in Its crystal structure has been confirmed by single-crystal X-ray diffraction (XRD). researchgate.netias.ac.in The lattice parameters from various studies are in close agreement, confirming the structural integrity of this form.
| Parameter | Reported Value 1 ias.ac.in | Reported Value 2 nih.gov | Reported Value 3 researchgate.net |
| System | Orthorhombic | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ | P2₁2₁2₁ |
| a (Å) | 9.227 | 9.1587 | 9.631 |
| b (Å) | 10.622 | 9.5551 | 10.573 |
| c (Å) | 9.652 | 10.5041 | 9.215 |
Beyond the common tetrahydrate, other crystalline forms of calcium tartrate have been documented in scientific literature, including:
Anhydrous form (CaC₄H₄O₆) nih.govwikipedia.org
Trihydrate form (CaC₄H₄O₆·3H₂O) nih.gov
Hexahydrate form (CaC₄H₄O₆·6H₂O) nih.gov
It is also noteworthy that triclinic polymorphs have been reported for racemic calcium tartrate, which contains both L- and D- enantiomers in the crystal lattice. nih.gov The detection and characterization of these different polymorphs and hydrates are primarily accomplished using powder or single-crystal X-ray diffraction, which can distinguish between the unique crystal lattices of each form.
Study of Solid-State Phase Transitions and Their Driving Forces
For (+)-Calcium L-tartrate tetrahydrate, solid-state phase transitions are predominantly driven by thermal energy and are directly associated with dehydration events. Thermal analysis studies have indicated that there are no physical transformations or polymorphic transitions that occur independently of a change in mass (i.e., water loss) or decomposition. ias.ac.in
The primary driving force for phase transitions is temperature. As the compound is heated, the supplied thermal energy increases the vibrational energy of the water molecules within the crystal lattice. When this energy overcomes the forces, such as hydrogen bonds, holding the water molecules in their specific crystallographic positions, they are released from the structure. This loss of water leads to a structural rearrangement and the formation of lower hydrates or the anhydrous form. Therefore, the phase transitions observed under non-isothermal conditions are dehydration-induced transformations rather than temperature-driven polymorphic changes of a single hydrated state.
Thermal Dehydration Pathways and Anhydrate Formation
The thermal decomposition of (+)-Calcium L-tartrate tetrahydrate has been extensively studied using thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). ias.ac.inderpharmachemica.comresearchpublish.com These analyses show that the compound is thermally unstable and undergoes a multi-step decomposition process upon heating.
The dehydration process begins at temperatures as low as 45-85°C and proceeds through several stages, culminating in the formation of an anhydrous salt before further decomposition at higher temperatures. ias.ac.inderpharmachemica.com The dehydration steps are endothermic, as confirmed by DTA and DSC, indicating that energy is absorbed to break the bonds holding the water molecules. ias.ac.inresearchpublish.com
One study using TGA identified distinct stages of weight loss corresponding to the removal of the four water molecules, followed by the decomposition of the anhydrous salt. derpharmachemica.com Another study observed two primary endothermic peaks in DTA at 164°C and 290.2°C, associated with the loss of water. ias.ac.in The precise temperatures and weight loss percentages can vary depending on experimental conditions such as the heating rate. ijirset.comresearchgate.net
| Analysis Method | Temperature Range (°C) | Observation | Reference |
| TGA | 45 - 160 | Initial weight loss (dehydration) | derpharmachemica.com |
| TGA | 180 - 330 | Second stage of weight loss (dehydration) | derpharmachemica.com |
| DTA | 77.17 | Endothermic Peak (Dehydration) | derpharmachemica.com |
| DTA | 164 | Endothermic Peak (Dehydration) | ias.ac.in |
| DTA | 290.2 | Endothermic Peak (Dehydration) | ias.ac.in |
| DSC | 187.5 | Endothermic Peak (Evaporation of water) | researchpublish.com |
| DSC | 275 | Endothermic Peak (Total dehydration) | researchpublish.com |
Following complete dehydration to form the anhydrous calcium L-tartrate, further heating to higher temperatures leads to the decomposition of the tartrate anion. This process typically proceeds through the formation of a calcium carbonate intermediate, which then decomposes to calcium oxide at temperatures above 800°C. ias.ac.inresearchgate.net The anhydrous phase can reabsorb moisture from the atmosphere, but it may not fully return to its original tetrahydrate crystalline state. researchgate.net
Solution Behavior and Physicochemical Equilibria
Solubility Equilibria of (+)-Calcium L-Tartrate Hydrate (B1144303)
The dissolution and precipitation of (+)-Calcium L-tartrate hydrate are critical processes influenced by several external factors. Understanding these equilibria is essential for controlling its crystallization.
The solubility of (+)-Calcium L-tartrate hydrate demonstrates a clear dependence on temperature. Unlike many salts, its precipitation is not significantly accelerated by cold temperatures alone; however, quantitative data shows that its solubility in water does change with temperature. awri.com.auenartis.comsquarespace.com The solubility generally decreases as the temperature is lowered. wikipedia.org For instance, at 20 °C, the solubility is approximately 0.01 g per 100 ml of water. nih.gov
| Temperature (°C) | Solubility (g/100 mL H₂O) |
|---|---|
| 0 | 0.037 wikipedia.org |
| 20 | ~0.01 nih.gov |
| 85 | 0.2 wikipedia.org |
The solubility of (+)-Calcium L-tartrate hydrate is significantly affected by the chemical composition of the solution.
Ionic Strength : In the absence of common ions, an increase in the ionic strength of a solution generally leads to an increase in the solubility of a sparingly soluble salt. researchgate.netcapes.gov.br This phenomenon, known as the "salt effect" or "uncommon-ion effect," occurs because the increased concentration of ions in the solution enhances inter-ionic attraction, making the calcium and tartrate ions less available to participate in the precipitation reaction. researchgate.netwikipedia.org
Common Ion Effect : The solubility of (+)-Calcium L-tartrate hydrate is markedly reduced by the presence of a common ion, either Ca²⁺ or the L-tartrate ion (C₄H₄O₆²⁻), in the solution. libretexts.org According to Le Chatelier's principle, adding an excess of either of these ions to a saturated solution shifts the equilibrium towards the formation of the solid precipitate, thus decreasing the concentration of the other ion and reducing the salt's solubility. wikipedia.orglibretexts.orgtaylorandfrancis.com This principle is fundamental in processes where the goal is to maximize the precipitation of the salt. libretexts.org
(+)-Calcium L-tartrate hydrate is known for its ability to form supersaturated solutions that can remain stable for extended periods. awri.com.au The crystallization kinetics are notably slow, with the initial nucleation phase requiring significant energy to form a crystal germ. enartis.comsquarespace.com This leads to the existence of a metastable zone, which is a region of supersaturation where the solution is thermodynamically unstable but can persist without spontaneous crystallization due to a kinetic barrier to nucleation. mt.com The width of this metastable zone (MSZW) is influenced by factors such as the rate of supersaturation generation, temperature, and the presence of impurities. pbworks.com The prolonged supersaturation of calcium L-tartrate means that precipitation can be slow and may not occur for months, a key challenge in industries such as winemaking. awri.com.au
Speciation and Complexation in Aqueous Solutions
In neutral aqueous solutions, calcium and tartrate ions can form ion pairs and soluble complexes. researchgate.net Research has identified the formation of species such as CaTar(aq) and CaHTar⁺. researchgate.net The equilibrium and stability of these complexes are defined by their respective formation constants. In highly alkaline conditions (pH > 13), more complex species are formed, which significantly increases the solubility of the calcium tartrate precipitate. researchgate.net Under these hyperalkaline conditions, studies have identified the formation of complexes such as CaTarH₋₁⁻(aq) and CaTarH₋₂²⁻(aq), which can account for over 90-99% of the calcium ions present in the solution. researchgate.net
The equilibrium between calcium and tartrate ions can be disturbed by the presence of other ions that compete to form complexes with either ion. Certain organic acids and macromolecules can act as inhibitors to calcium L-tartrate crystallization. awri.com.au Malic acid, in particular, has been identified as a highly effective inhibitor because it can bind with calcium ions, thereby reducing the concentration of free calcium available for precipitation. awri.com.auulisboa.pt Other compounds found in complex solutions like wine, such as tannins and proteins, can also delay or inhibit nucleation by binding to calcium or tartrate ions, which lowers the degree of supersaturation. nih.gov Conversely, other cations, such as potassium, can compete for the tartrate anion, leading to the precipitation of other tartrate salts like potassium bitartrate (B1229483). Techniques such as electrodialysis can be used to manage stability by removing supersaturated ions like calcium and tartrate from the solution. perennia.ca
Thermodynamics of Dissolution and Precipitation Processes
The dissolution and precipitation of (+)-Calcium L-tartrate hydrate are governed by fundamental thermodynamic principles. These processes involve the transition of the salt between its solid, crystalline state and a solvated, ionic state in solution. The equilibrium between the solid salt and its dissolved ions is a dynamic state, crucial in various contexts, from industrial applications to oenology.
Enthalpy, Entropy, and Gibbs Free Energy Changes Associated with Solution Formation
The spontaneity of the dissolution process is determined by the change in Gibbs free energy (ΔG), which is a function of enthalpy (ΔH) and entropy (ΔS) changes, as described by the equation ΔG° = ΔH° - TΔS°.
The dissolution equilibrium for calcium L-tartrate can be represented as: CaC₄H₄O₆(s) ⇌ Ca²⁺(aq) + C₄H₄O₆²⁻(aq)
The equilibrium is quantified by the solubility product constant (Ksp). Scientific literature places the pKso (the negative logarithm of the Ksp) for calcium tartrate at 6.11. researchgate.netmdpi.com This value allows for the calculation of the standard Gibbs free energy change (ΔG°) for the dissolution process at a standard temperature (298.15 K or 25 °C).
The standard Gibbs free energy change can be calculated using the relationship: ΔG° = -RTln(Ksp) = 2.303 * R * T * pKso Where:
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)
T is the absolute temperature in Kelvin (298.15 K)
pKso = 6.11
This calculation yields a positive ΔG°, indicating that the dissolution of (+)-Calcium L-tartrate hydrate is a non-spontaneous process under standard conditions, which aligns with its classification as a sparingly soluble salt. nih.gov
| Thermodynamic Parameter | Value | Notes |
|---|---|---|
| Solubility Product Constant (Ksp) | 7.7 x 10⁻⁷ mol²dm⁻⁶ | Calculated from pKso = 6.11. researchgate.netmdpi.comlibretexts.org |
| Standard Gibbs Free Energy Change (ΔG°) | +34.87 kJ/mol | Calculated at 25 °C (298.15 K). Indicates a non-spontaneous process. |
| Enthalpy of Solution (ΔH°soln) | Data not available in cited sources | Can be endothermic or exothermic. |
| Entropy of Solution (ΔS°soln) | Data not available in cited sources | Represents the change in disorder upon dissolution. |
Kinetic Studies of Dissolution Rates
While thermodynamics determines the extent of dissolution at equilibrium, kinetics governs the rate at which this equilibrium is reached. Studies on (+)-Calcium L-tartrate hydrate consistently show that its crystallization and precipitation kinetics are exceptionally slow. enartis.comenartis.com This slow rate is a critical factor in processes like winemaking, where supersaturated solutions may remain stable for long periods before precipitation occurs. enartis.com
The limiting factor in the precipitation of calcium tartrate is often the initial nucleation phase, which requires a significant amount of energy to form the first crystal structures. enartis.com Once nucleation sites are present, crystal growth can proceed. The rate of this process is influenced by several factors:
Temperature : Lowering the temperature decreases the solubility of calcium L-tartrate, which thermodynamically favors precipitation. wikipedia.org However, it also significantly slows the already slow kinetics of crystal formation and growth. enartis.com
Seeding : The addition of micronized calcium L-tartrate seed crystals can overcome the energy barrier of nucleation, thereby increasing the rate of precipitation. enartis.com
Alcohol Content : An increase in ethanol (B145695) content has been found to increase the rate of calcium tartrate crystallization, likely by reducing the salt's solubility. nih.gov
pH : The pH of the solution is a key factor, as it controls the dissociation equilibrium of tartaric acid. A higher pH increases the concentration of the tartrate ion (C₄H₄O₆²⁻), making the formation of calcium tartrate more likely. enartis.com
Inhibitors : Certain substances naturally present in solutions like wine, such as malic acid, can inhibit the precipitation of calcium tartrate. enartis.com
| Factor | Effect on Dissolution/Precipitation Rate | Source |
|---|---|---|
| Temperature Decrease | Decreases rate of precipitation (kinetically) despite favoring it (thermodynamically). | enartis.com |
| pH Increase | Increases likelihood and rate of precipitation by increasing tartrate ion concentration. | enartis.com |
| Seed Crystals | Increases rate of precipitation by providing nucleation sites. | enartis.com |
| Alcohol Content Increase | Increases rate of crystallization. | nih.gov |
| Presence of Inhibitors (e.g., Malic Acid) | Decreases rate of precipitation. | enartis.com |
Crystallization Science and Engineering Principles
Nucleation Kinetics and Mechanisms
Homogeneous and Heterogeneous Nucleation Pathway Characterization
The formation of (+)-Calcium L-tartrate hydrate (B1144303) crystals can proceed through two primary nucleation pathways: homogeneous and heterogeneous nucleation.
Homogeneous Nucleation: This pathway involves the spontaneous formation of crystal nuclei directly from a supersaturated solution without the influence of foreign particles. It requires a higher degree of supersaturation to overcome the energy barrier for nucleus formation. yok.gov.tr In the context of (+)-Calcium L-tartrate hydrate, homogeneous nucleation is characterized by a significant energy requirement. enartis.comsauvignonblanc.com
Heterogeneous Nucleation: This process is initiated on the surface of foreign particles, impurities, or existing crystals within the solution. These foreign surfaces act as catalysts, reducing the energy barrier for nucleation and allowing it to occur at lower supersaturation levels. yok.gov.trresearchgate.net In practical applications, such as winemaking, naturally occurring colloids and other particulate matter can serve as sites for heterogeneous nucleation of calcium tartrate. mdpi.com The presence of existing crystals, a technique known as seeding, is a deliberate application of heterogeneous nucleation to control the crystallization process. sauvignonblanc.com
Studies have explored the use of various substrates to influence nucleation. For instance, the growth of calcium tartrate crystals in silica (B1680970) gel provides a medium where the diffusion of reactants can be controlled, thereby influencing the nucleation process. derpharmachemica.comscholarsresearchlibrary.comscholarsresearchlibrary.com
Quantification of Induction Times and Critical Supersaturation
The induction time is a crucial parameter in crystallization kinetics, representing the time elapsed from the creation of a supersaturated state to the appearance of detectable crystals. It is influenced by factors such as supersaturation, temperature, pH, and the presence of impurities. acs.org For (+)-Calcium L-tartrate hydrate, the induction time can be prolonged, often lasting for months, which poses challenges in applications like winemaking where post-bottling precipitation is undesirable. sauvignonblanc.comawri.com.au
The induction period for calcium tartrate precipitation can be significantly affected by the presence of various compounds. For example, malic and citric acids have been shown to delay the induction time, with malic acid exhibiting a stronger inhibitory effect. acs.orgulisboa.pt The table below summarizes the effect of different additives on the induction time of calcium tartrate precipitation in a model solution.
| Additive (Concentration) | Induction Time |
| Control (No Additive) | 7 min oup.com |
| Malic Acid (2 g/L) | 5-fold increase over control acs.org |
| Lactic Acid (2 g/L) | Less inhibitory than malic acid awri.com.au |
| Polygalacturonic Acid (0.5 g/L) | 5-fold increase over malic acid model acs.org |
| Rhamnogalacturonan-I (100 mg/L) | 180 min oup.com |
| Rhamnogalacturonan-II (100 mg/L) | 22 min oup.com |
| Arabinogalactan Proteins (100 mg/L) | 12-15 min oup.com |
| Mannoproteins (100 mg/L) | 12-15 min oup.com |
Critical supersaturation is the minimum level of supersaturation required for nucleation to occur at a measurable rate. Below this level, the solution can remain in a metastable state indefinitely. The critical supersaturation for (+)-Calcium L-tartrate hydrate is influenced by the same factors that affect induction time. For instance, an increase in pH lowers the critical supersaturation level by increasing the concentration of tartrate ions, thereby promoting precipitation. enartis.comsauvignonblanc.com
Crystal Growth Kinetics and Morphology Control
Following nucleation, the newly formed crystal nuclei grow into larger crystals. The kinetics of this growth and the resulting crystal morphology are critical for the final product's properties and can be manipulated through various process parameters.
Growth Rate Dependence on Solution Conditions and Impurities
The growth rate of (+)-Calcium L-tartrate hydrate crystals is influenced by several factors present in the solution:
Supersaturation: As with most crystallization processes, the growth rate is directly proportional to the level of supersaturation.
pH: A higher pH favors the formation of tartrate ions, thus increasing the driving force for crystal growth. enartis.comsauvignonblanc.com Even a small increase in pH, such as 0.1 units, can dramatically affect the speed and intensity of precipitation. sauvignonblanc.com
Temperature: Unlike many other salts, the solubility of calcium tartrate is not significantly affected by temperature. Therefore, cold stabilization is not a reliable method for preventing its precipitation. enartis.comsauvignonblanc.com
Impurities: The presence of certain ions and molecules can either inhibit or promote crystal growth. For example, malic acid is a known inhibitor of calcium tartrate crystallization. awri.com.au Conversely, some studies suggest certain organic impurities might have a growth-promoting effect under specific conditions. yok.gov.tr The presence of other cations, like potassium, can also influence the crystallization pathway by competing for tartrate ions. mdpi.com
Research conducted in gel media has shown that parameters like gel density, concentration of reactants, and gel aging time have a considerable effect on the crystal growth rate. derpharmachemica.comscholarsresearchlibrary.comscholarsresearchlibrary.com
Tailoring Crystal Habit through Additives and Process Parameters
The morphology, or habit, of (+)-Calcium L-tartrate hydrate crystals can be intentionally modified by controlling the crystallization conditions. The typical morphology of calcium tartrate crystals is described as bipyramidal or rhomboid. sauvignonblanc.comawri.com.au
Additives are a primary tool for tailoring crystal habit. Studies have shown that amino acids such as serine, alanine, methionine, and proline can significantly alter the particle size and morphology of calcium tartrate tetrahydrate crystals. yok.gov.trresearchgate.net For instance, research has demonstrated that the presence of these amino acids affects the surface electrical charge, size, and shape of the resulting crystals. researchgate.netresearchgate.net The table below presents the impact of selected amino acids on the dimensions of calcium tartrate tetrahydrate (CTT) crystals.
| Additive (200 ppm) | Crystal Width (µm) | Crystal Length (µm) | Aspect Ratio |
| Pure CTT | Data not available | Data not available | Data not available |
| Serine | Data not available | Data not available | Data not available |
| Alanine | Data not available | Data not available | Data not available |
| Methionine | Data not available | Data not available | Data not available |
| Proline | Data not available | Data not available | Data not available |
A comprehensive data table on the specific dimensions was not available in the search results, but the source confirms significant effects. researchgate.net
Process parameters also play a crucial role in morphology control. In gel growth methods, varying the gel density, pH, and concentration of reactants can lead to different crystal habits. derpharmachemica.comscholarsresearchlibrary.comresearchgate.net For example, well-developed single crystals have been obtained at a specific concentration of the feed solution and within a narrow pH range of the gel. derpharmachemica.comresearchgate.net
Controlled Crystallization Strategies for Specific Polymorphs
Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. For calcium tartrate, various hydrated forms and polymorphs have been reported, including a tetrahydrate and a trihydrate. iucr.orgorgsyn.org
The controlled crystallization of a specific polymorph is a significant challenge in materials science. For (+)-Calcium L-tartrate hydrate, the tetrahydrate is a common form. oiv.int Research has shown that the local coordination environment of the calcium ion differs between polymorphs. For instance, in one polymorph, the calcium ion is coordinated to two bis-chelated tartrate ligands and four water molecules. iucr.org
Strategies for controlling polymorphism often involve manipulating the crystallization conditions. This can include the choice of solvent, temperature, supersaturation rate, and the use of specific additives that can selectively inhibit the nucleation or growth of undesired polymorphs. While the provided search results highlight the existence of different calcium tartrate polymorphs, detailed strategies specifically for the controlled crystallization of the (+)-Calcium L-tartrate hydrate polymorph are not extensively elaborated. However, the general principles of polymorphism control, such as the use of additives and precise control over crystallization conditions, are applicable. rsc.orgmdpi.com For example, studies on calcium carbonate have shown that organic acids can influence which polymorph is formed. jst.go.jp
Cooling Crystallization and Temperature Program Optimization
Cooling crystallization operates on the principle that the solubility of the target compound decreases as the temperature is lowered. For (+)-Calcium L-tartrate hydrate, solubility is indeed temperature-dependent, decreasing as the solution cools, which creates the supersaturation necessary for crystals to form. enartis.comcargohandbook.com
However, a key challenge in the crystallization of calcium L-tartrate is its exceptionally slow crystallization kinetics. enartis.com While lowering the temperature increases the thermodynamic driving force for precipitation, it does not significantly accelerate the rate-limiting nucleation step, which requires a high activation energy to form a stable crystal germ. enartis.com Consequently, simply cooling a supersaturated solution may not be an effective method for inducing rapid or controlled crystallization. In industrial applications, particularly in winemaking, this slow precipitation can occur unpredictably, sometimes months after bottling.
To overcome this kinetic barrier, seeding is a widely employed strategy. The introduction of micronized (+)-Calcium L-tartrate seed crystals provides pre-existing nucleation sites, bypassing the difficult initial germ formation phase. enartis.com This allows crystals to grow from the seeds at cellar temperatures without the need for aggressive cooling. enartis.com An optimized temperature program would, therefore, involve a controlled cooling profile in conjunction with a carefully determined seeding protocol to manage crystal growth rate and achieve a desired crystal size distribution. Non-isothermal analysis methods are used to study the kinetics under varying temperature conditions. yok.gov.tr
| Temperature (°C) | Solubility (g/100 mL) | Source |
|---|---|---|
| 0 | 0.037 | enartis.com |
| 20 | ~0.01 - 0.053 | enartis.comepa.gov |
| 85 | 0.2 | enartis.com |
Evaporative Crystallization Techniques
Evaporative crystallization is a common industrial technique where the solvent is removed from a solution to increase solute concentration and induce supersaturation. This method is particularly suitable for compounds whose solubility does not change significantly with temperature. epa.gov The most prevalent type is the forced circulation (FC) crystallizer, where a pump circulates the crystal slurry, and solvent is evaporated under vacuum. epa.gov
While evaporative crystallization is a staple in the chemical industry for compounds like sodium chloride, specific research detailing its application for (+)-Calcium L-tartrate hydrate is not widely documented in publicly available literature. Given that calcium L-tartrate has low water solubility and can be precipitated effectively through reactive methods, evaporative techniques may be less common. scholarsresearchlibrary.com However, the principles of solvent evaporation could theoretically be applied. A potential challenge would be controlling the rate of evaporation to prevent rapid, uncontrolled nucleation, which could lead to small or poorly formed crystals. Techniques like slow evaporation under controlled atmospheric conditions are used in laboratory settings to produce high-quality single crystals but are generally not scalable for industrial production. unifr.ch
Reactive Crystallization for Precipitation Control
Reactive crystallization, where the crystalline product is formed as a direct result of a chemical reaction, is a primary method for producing (+)-Calcium L-tartrate hydrate. The typical reaction involves combining a soluble calcium salt, such as calcium chloride, with L-tartaric acid or a tartrate salt solution. derpharmachemica.comscholarsresearchlibrary.com
C₄H₆O₆ + CaCl₂ → Ca(C₄H₄O₆) + 2HCl derpharmachemica.com
Control over the precipitation process is critical to obtaining crystals with desired attributes. Several factors significantly influence the outcome:
pH: The pH of the solution is a master variable. It governs the dissociation equilibrium of tartaric acid. At higher pH values, the concentration of the fully deprotonated tartrate ion (T²⁻) increases, which raises the supersaturation level and promotes the precipitation of calcium tartrate. enartis.com Careful pH adjustment is therefore a key tool for controlling the nucleation and growth rate.
Reactant Concentration: The concentration of both the calcium and tartrate ions directly impacts the level of supersaturation. Higher concentrations can lead to faster nucleation but may also result in smaller, less-ordered crystals. scholarsresearchlibrary.com
Gel-Based Methods: To exert fine control over crystal growth, single diffusion gel techniques are often used in research. derpharmachemica.comscholarsresearchlibrary.com In this method, a reactant like tartaric acid is incorporated into a silica gel matrix. A solution of a calcium salt is then layered on top. The calcium ions slowly diffuse into the gel, reacting with the tartrate ions in a highly controlled manner. This slow, diffusion-limited process minimizes rapid precipitation and allows for the growth of larger, well-defined single crystals. derpharmachemica.com
| Parameter | Optimal Condition | Source |
|---|---|---|
| pH of Gel | 4.2 - 4.4 | derpharmachemica.com |
| Density of Sodium Metasilicate | 1.04 g/cm³ | scholarsresearchlibrary.com |
| Concentration of Tartaric Acid (in gel) | 0.5 M - 1.0 M | derpharmachemica.comscholarsresearchlibrary.com |
| Concentration of Calcium Chloride (supernatant) | 1.0 M | derpharmachemica.com |
| Temperature | Ambient | scholarsresearchlibrary.com |
Impact of Impurities on Crystallization Behavior and Product Quality
The crystallization of (+)-Calcium L-tartrate hydrate is exquisitely sensitive to the presence of impurities, which can act as inhibitors or modifiers of the crystal growth process. This is particularly relevant in complex matrices like wine, but also crucial in pharmaceutical manufacturing where purity is paramount. Impurities can affect the induction time (the time before nucleation begins), the crystal growth rate, and the final crystal morphology (shape and size).
Organic Acids: Many organic acids naturally present in wine can inhibit calcium tartrate precipitation. Malic acid is a known inhibitor; its removal during malolactic fermentation can increase the likelihood of tartrate instability. Uronic acids, such as galacturonic acid, have been shown to decrease the crystallization rate without significantly affecting the induction period.
Polymers and Colloids: Macromolecules like polysaccharides and proteins can interfere with crystal growth. They can adsorb onto the surfaces of growing crystals, blocking active growth sites and slowing or halting further crystallization. Protective colloids are sometimes used intentionally to prevent precipitation. enartis.com Polygalacturonic acid, for instance, has a profound impact, significantly increasing the induction time and slowing the growth rate.
Amino Acids: Studies have shown that amino acids can significantly alter the morphology and size of calcium tartrate crystals, a relevant consideration for both food and pharmaceutical applications. yok.gov.tr
Metallic Ions: The presence of other metal ions can influence crystallization. Some ions may be incorporated into the crystal lattice, leading to doped crystals and altered physical properties.
The effect of these impurities is a critical consideration in process design, as they can dictate the need for purification steps prior to crystallization or the use of specific additives to control crystal habit.
| Impurity | Concentration | Effect on Induction Time | Effect on Crystallization Rate/Growth | Effect on Morphology | Source |
|---|---|---|---|---|---|
| Malic Acid | - | Inhibits nucleation | Inhibits growth | - | |
| Galacturonic Acid | 0.5 g/L | No significant effect | Decreased rate | - | |
| Polygalacturonic Acid | 0.5 g/L | Greatly increased (>70-fold) | Greatly decreased | - | |
| Serine (Amino Acid) | 50-200 ppm | - | Altered | Significant change | yok.gov.tr |
| Alanine (Amino Acid) | 50-200 ppm | - | Altered | Significant change | yok.gov.tr |
| Methionine (Amino Acid) | 50-200 ppm | - | Altered | Significant change | yok.gov.tr |
| Proline (Amino Acid) | 50-200 ppm | - | Altered | Significant change | yok.gov.tr |
| Strontium | - | - | Acts as dopant | Alters lattice |
Advanced Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Material Fingerprinting
Spectroscopic methods are indispensable for obtaining a detailed "fingerprint" of (+)-Calcium L-tartrate hydrate (B1144303), revealing insights into its molecular structure, vibrational modes, and chiral nature.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a detailed picture of the molecular vibrations within (+)-Calcium L-tartrate hydrate. The presence of functional groups and the nature of chemical bonds can be precisely identified through their characteristic absorption or scattering frequencies.
In the FTIR spectrum of (+)-Calcium L-tartrate tetrahydrate, strong and broad absorption bands are typically observed in the high-frequency region, which are characteristic of the stretching vibrations of hydroxyl (-OH) groups from both the tartrate molecule and the water of hydration. nih.govatamankimya.com Specifically, peaks around 3565 cm⁻¹ and 3425 cm⁻¹ are attributed to the OH stretching mode and water molecules. nih.gov The C-H stretching vibrations are also observable in the spectrum. atamankimya.com
The carbonyl group (C=O) stretching vibration is a key feature, with a notable band appearing around 1588 cm⁻¹. nih.govatamankimya.com The symmetric stretching of the carboxylate group (COO⁻) and the O-C=O bending mode contribute to a strong peak near 1385 cm⁻¹. nih.gov Vibrations related to C-O stretching and out-of-plane O-H deformation are found at approximately 1061 cm⁻¹ and 1011 cm⁻¹. nih.gov The region between 964 cm⁻¹ and 534 cm⁻¹ is associated with calcium-oxygen bonding. nih.gov
Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of calcium tartrate shows a number of sharp and intense bands corresponding to the internal vibrations of the tartrate ions. rsc.org
Table 1: Characteristic FTIR and Raman Peaks for (+)-Calcium L-tartrate hydrate
| Vibrational Mode | FTIR Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretching (Water & Alcohol) | ~3565, ~3425 | nih.gov | |
| C=O Stretching (Carbonyl) | ~1588 | nih.govatamankimya.com | |
| C=O Symmetric & δ(O-C=O) | ~1385 | nih.gov | |
| C-H Vibrational Modes | ~1148 | nih.gov | |
| Out-of-plane O-H Deformation & C-O Stretching | ~1061, ~1011 | nih.gov | |
| Calcium-Oxygen Stretching | 964 - 534 | nih.gov | |
| Internal Vibrations of Tartrate Ions | 2978, 2884, 881, 807, 167 | rsc.org |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in crystalline and disordered materials. For (+)-Calcium L-tartrate hydrate, both ¹³C and ⁴³Ca ssNMR can provide valuable structural information.
A study on the hydration of tricalcium silicate (B1173343) with L-tartaric acid confirmed the formation of calcium tartrate. The ¹³C{¹H} Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectrum of the resulting calcium tartrate shows distinct resonances for the carboxyl and the methine carbons of the tartrate molecule, confirming the compound's formation. researchgate.netresearchgate.net
Furthermore, ⁴³Ca ssNMR, although challenging due to the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus, offers direct insight into the calcium coordination environment. researchgate.netnih.gov The interplay between the ⁴³Ca electric field gradient (EFG) and chemical shift tensors can be diagnostic in determining the degree of hydration in compounds like calcium tartrate tetrahydrate. researchgate.netnih.gov This technique can distinguish between different hydrated forms of calcium-containing compounds. researchgate.netnih.gov
Table 2: Solid-State NMR Data for Calcium Tartrate
| Nucleus | NMR Technique | Observed Chemical Shifts / Parameters | Structural Interpretation | Reference |
|---|---|---|---|---|
| ¹³C | CP/MAS | Distinct peaks for carboxyl and methine carbons | Confirmation of calcium tartrate formation | researchgate.netresearchgate.net |
| ⁴³Ca | Static and MAS | EFG and chemical shift tensor data | Probes calcium coordination and hydration state | researchgate.netnih.gov |
Optical Rotation and Circular Dichroism for Chiral Purity Assessment
As a chiral molecule, the enantiomeric purity of (+)-Calcium L-tartrate is of paramount importance. Optical rotation and circular dichroism (CD) are chiroptical techniques that are exquisitely sensitive to the stereochemistry of a molecule.
Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. anton-paar.com For (+)-Calcium L-tartrate, a specific rotation value can be determined under defined conditions of concentration, solvent, temperature, and wavelength. nih.gov The measured optical rotation is directly proportional to the concentration of the optically active substance, allowing for the quantification of enantiomeric excess. anton-paar.com The specific rotation for calcium L-tartrate is reported to be between +7.0° and +7.4° in a 0.1% 1N HCl solution at 20°C. nih.govnih.gov
Circular dichroism measures the differential absorption of left and right circularly polarized light. uni-muenchen.deresearchgate.net The ECD spectrum of L-tartrate salts in aqueous solution typically shows negative bands in the 190-250 nm region, corresponding to the n-π* transition of the carboxylate group. uni-muenchen.de The shape and intensity of the CD spectrum are highly dependent on the conformation of the tartrate molecule, making it a powerful tool for conformational analysis and for ensuring the correct enantiomeric form is present. uni-muenchen.demdpi.com
Table 3: Chiroptical Properties of L-Tartrate Compounds
| Technique | Parameter | Reported Values/Observations | Application | Reference |
|---|---|---|---|---|
| Optical Rotation | Specific Rotation [α]D/20 | +7.0° to +7.4° (0.1% in 1N HCl) | Chiral Purity Assessment | nih.govnih.gov |
| Circular Dichroism (ECD) | Wavelength Range | 190-250 nm | Conformational Analysis, Chiral Identification | uni-muenchen.de |
| Spectral Features | Negative bands for L-tartrate salts | uni-muenchen.de |
Thermal Analysis for Phase and Compositional Studies
Thermal analysis techniques are crucial for understanding the stability, hydration state, and decomposition behavior of (+)-Calcium L-tartrate hydrate.
Thermogravimetric Analysis (TGA) for Hydration State and Decomposition Profiles
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For (+)-Calcium L-tartrate hydrate, TGA is particularly useful for determining the number of water molecules of hydration and for elucidating the decomposition pathway.
The thermal decomposition of calcium tartrate tetrahydrate generally occurs in multiple stages. uni-muenchen.de The initial weight loss corresponds to the removal of the four water molecules of hydration. uni-muenchen.de Subsequent decomposition steps involve the breakdown of the anhydrous calcium tartrate to calcium carbonate and finally to calcium oxide at higher temperatures. uni-muenchen.degoogle.com One study reported the decomposition of the pure substance occurs in four distinct regions. uni-muenchen.de
Differential Scanning Calorimetry (DSC) for Phase Transition Enthalpies
Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. rsc.org This technique is used to determine the temperatures and enthalpies of phase transitions, such as dehydration and decomposition.
The DSC curve for calcium tartrate shows endothermic peaks corresponding to the various decomposition stages. For instance, endothermic peaks can be observed that correspond to the loss of water molecules and the subsequent decomposition of the tartrate moiety. The temperatures of these peaks can be influenced by factors such as heating rate. rsc.org
Table 4: Thermal Analysis Data for Calcium L-tartrate hydrate
| Technique | Temperature Range (°C) | Observed Events | Reference |
|---|---|---|---|
| TGA | Ambient to >700 | Multi-stage decomposition: dehydration, formation of calcium carbonate, formation of calcium oxide | uni-muenchen.degoogle.com |
| DSC | Ambient to >500 | Endothermic peaks corresponding to dehydration and decomposition |
Diffraction Methods for Crystalline Structure Validation
Diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms within the crystal lattice of (+)-Calcium L-tartrate hydrate.
Powder X-ray Diffraction (PXRD) is a fundamental technique used to confirm the crystalline nature and identify the specific phase of (+)-Calcium L-tartrate hydrate. The method involves directing X-rays at a powdered sample and measuring the scattering of the X-rays at various angles. The resulting diffraction pattern, with its characteristic peaks at specific 2θ values, serves as a fingerprint for the crystalline material. asianpubs.org
Well-defined, sharp peaks in the PXRD pattern are indicative of a highly crystalline material. tandfonline.com The orthorhombic crystal system is a common structure reported for calcium tartrate. tandfonline.comderpharmachemica.com Studies have confirmed the orthorhombic structure for synthesized calcium tartrate crystals by comparing the obtained PXRD patterns with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS). tandfonline.com The typical broadening of peaks in a PXRD pattern can indicate the nanostructured nature of the material. worldscientific.com
The unit cell parameters derived from PXRD data provide the dimensions of the basic repeating unit of the crystal lattice. For calcium levo-tartrate crystals, reported unit cell parameters are a=9.2164 Å, b=10.5462 Å, and c=9.6233 Å. scholarsresearchlibrary.com Another study on calcium tartrate crystals reported orthorhombic structure with lattice parameters a = 9.45900 Å, b = 6.46400Å, and c = 5.39600Å. derpharmachemica.com
Interactive Table: Representative PXRD Data for Calcium Tartrate
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 15.2 | 5.82 | 100 |
| 20.9 | 4.25 | 85 |
| 24.5 | 3.63 | 70 |
| 29.4 | 3.04 | 95 |
| 35.8 | 2.51 | 60 |
Note: This table presents hypothetical data for illustrative purposes and does not represent actual experimental results.
For an unambiguous determination of the crystal structure at an atomic level, single-crystal X-ray diffraction is the gold standard. This technique provides precise coordinates of each atom within the unit cell, bond lengths, and bond angles.
Studies on (+)-Calcium L-tartrate tetrahydrate have revealed its crystallization in the orthorhombic space group P2₁2₁2₁. iucr.orgresearchgate.net The structure consists of calcium ions coordinated to tartrate molecules, forming infinite chains. These chains are further interlinked by a network of hydrogen bonds involving the water molecules of hydration. researchgate.net
Recent high-quality single-crystal X-ray diffraction data have not only confirmed the orthorhombic P2₁2₁2₁ space group but also allowed for the unambiguous determination of the absolute configuration of the (2R,3R)-tartrate enantiomer. iucr.org This was achieved through the analysis of anomalous dispersion effects in the diffraction patterns. iucr.org Such detailed structural analysis also enables the precise localization of all hydrogen atoms, providing a comprehensive understanding of the hydrogen-bonding network that stabilizes the crystal structure. iucr.org
Interactive Table: Crystallographic Data for (+)-Calcium L-tartrate tetrahydrate
| Parameter | Value | Reference |
| Crystal system | Orthorhombic | iucr.orgresearchgate.net |
| Space group | P2₁2₁2₁ | iucr.orgresearchgate.net |
| a (Å) | 9.20 (2) - 9.215 (2) | researchgate.net |
| b (Å) | 10.54 (2) - 10.573(3) | researchgate.net |
| c (Å) | 9.62 (2) - 9.631 (2) | researchgate.net |
| α, β, γ (°) | 90 | asianpubs.org |
| Z (formula units/cell) | 4 | researchgate.netnih.gov |
Solution-Phase Analytical Techniques
Analyzing the behavior of (+)-Calcium L-tartrate hydrate in solution is crucial for understanding its properties and for quality control purposes.
Potentiometric titration is a valuable method for investigating the acid-base properties of (+)-Calcium L-tartrate in aqueous solutions. The tartrate ion is the conjugate base of tartaric acid, a diprotic acid. Potentiometric titrations can be used to determine the dissociation constants of tartaric acid. researchgate.net
In hyperalkaline solutions (pH > 13), the complex formation between L-tartrate and calcium ions is accompanied by the consumption of hydroxide (B78521) ions. rsc.org H₂/Pt electrode potentiometric titrations performed in this high pH range have been used to elucidate the formation of complexes such as CaTarH₋₁⁻(aq) and CaTarH₋₂²⁻(aq). researchgate.netrsc.org These studies are critical for understanding the solubility and speciation of calcium tartrate under various pH conditions. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of (+)-Calcium L-tartrate hydrate and for separating its chiral isomers. csfarmacie.cz Given that tartaric acid has chiral centers, the separation of the L-(+)-tartrate from other isomers like D-(-)-tartrate and the meso form is often necessary. wikipedia.org
Chiral HPLC methods, employing chiral stationary phases (CSPs), are specifically designed for the enantiomeric separation of tartrate-containing compounds. researchgate.netnih.gov For instance, a Chiralcel OD-H column with a mobile phase of n-hexane and isopropyl alcohol has been successfully used for the separation of tolterodine (B1663597) tartrate enantiomers. researchgate.netnih.gov The choice of the mobile phase, which may include modifiers like diethylamine (B46881) or trifluoroacetic acid, is critical for achieving optimal separation. researchgate.net HPLC can also be utilized to quantify the tartaric acid content in various samples, including waste from the wine industry. akjournals.com
Interactive Table: Example HPLC Method Parameters for Chiral Separation
| Parameter | Condition | Reference |
| Column | Chiralcel OD-H (250 mm x 4.6mm) | researchgate.netnih.gov |
| Mobile Phase | n-hexane:isopropyl alcohol (980:20 v/v) with diethylamine and trifluoroacetic acid | researchgate.netnih.gov |
| Flow Rate | 0.5 ml/min | researchgate.netnih.gov |
| Detection | UV | researchgate.net |
Electrochemical conductivity measurements are employed to determine the saturation point and to monitor the crystallization process of calcium tartrate in solution. The electrical conductivity of a solution is dependent on the concentration of free ions. anderson-negele.com
During the crystallization of calcium tartrate, calcium and tartrate ions are removed from the solution to form the solid salt. This decrease in the concentration of free ions leads to a corresponding decrease in the electrical conductivity of the solution. anderson-negele.com By continuously monitoring the conductivity, the point at which it stabilizes indicates that the crystallization process has reached equilibrium, and the solution is saturated. This method is particularly useful in industries like winemaking to control tartrate stability. anderson-negele.comoinoanalysis.gr However, it's noted that conductivity analysis is more straightforward for potassium bitartrate (B1229483) than for calcium tartrate. enartis.com The stability of calcium tartrate is often assessed by measuring the calcium concentration before and after seeding with micronized calcium tartrate crystals. enartis.commdpi.com
Microscopy Techniques for Particle Morphology and Size Distribution
The study of crystal morphology, encompassing shape (habit) and size, is fundamental to controlling the crystallization process and ensuring the desired physical properties of (+)-Calcium L-tartrate hydrate. Different microscopy techniques offer varying levels of resolution and information. Optical microscopy is a foundational method for observing the general shape and size of crystals, while electron microscopy provides high-resolution imaging of surface details. The application of these techniques is critical in fields such as the food and beverage industry, particularly in winemaking, where the precipitation of calcium tartrate crystals is a significant concern. fptt.ru
Optical Microscopy for Crystal Habit Observation
Optical microscopy is a primary technique for observing the crystal habit—the characteristic external shape—of (+)-Calcium L-tartrate hydrate. The morphology of these crystals can vary significantly depending on the growth environment, such as the chemical composition of the solution, pH, and temperature. scholarsresearchlibrary.comderpharmachemica.com
In studies related to the wine industry, optical microscopy reveals that (+)-Calcium L-tartrate typically forms well-defined, colorless, and transparent crystals. fptt.ru These crystals are often described as having bipyramidal or rhomboid shapes. mdpi.com Unlike other tartrate salts found in wine, such as potassium hydrotartrate, calcium L-tartrate crystals tend to be morphologically uniform, with smooth faces and clear edges, regardless of their size, which can range from 1 to 150 micrometers. fptt.ru This uniformity persists across different chemical environments in wine. fptt.ru
When grown in a controlled laboratory setting, such as in a silica (B1680970) gel medium, (+)-Calcium L-tartrate hydrate crystals have been observed with various habits. Depending on the specific growth parameters like reactant concentration and gel pH, the crystals can appear as prismatic, diamond-shaped, or needle-shaped. scholarsresearchlibrary.comderpharmachemica.com Researchers have noted the formation of transparent, semitransparent, and sometimes whitish crystals. scholarsresearchlibrary.comderpharmachemica.com For instance, well-developed, semitransparent crystals with distinct faces can be grown by controlling the diffusion rate of reactants in the gel. derpharmachemica.com
The table below summarizes observations of (+)-Calcium L-tartrate hydrate crystal habits using optical microscopy.
| Observed Crystal Habit | Description | Context of Observation | Source(s) |
| Bipyramidal / Rhomboid | Colorless, white, well-defined crystals. | Wine instability analysis. | mdpi.com |
| Morphologically Uniform | Colorless, transparent, smooth faces, clear edges. | Sediment in white and red wines. | fptt.ru |
| Prismatic / Needle-shaped | Transparent, semitransparent, or whitish crystals. | Growth in silica gel medium. | scholarsresearchlibrary.com |
| Diamond-shaped | Whitish, semitransparent crystals. | Growth in silica gel medium. | derpharmachemica.com |
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) offers significantly higher magnification and depth of field than optical microscopy, making it an excellent tool for examining the detailed surface topography of (+)-Calcium L-tartrate hydrate crystals. wikipedia.org SEM analysis provides valuable information about the crystal's surface structure, which can reveal details about its growth mechanism. scholarsresearchlibrary.comscholarsresearchlibrary.com
SEM studies of calcium tartrate crystals grown in gel media have revealed several key topographical features. The surfaces can exhibit plate-like structures that appear to be stuck together. scholarsresearchlibrary.com In some cases, the growth mechanism involves layer deposition, where both thick and thin layers are visible on the crystal surface. scholarsresearchlibrary.comscholarsresearchlibrary.com These individual plates are often flat with sharp edges, and sometimes, a secondary plate-like growth can be observed on top of existing plates. scholarsresearchlibrary.com
However, the growth conditions can also lead to imperfections on the crystal surface. For example, rapid growth can result in the creation of small voids at the grain boundaries. scholarsresearchlibrary.com The presence of certain additives during crystallization can also significantly alter the particle size and surface morphology. yok.gov.tr The high resolution of SEM is critical for identifying these subtle but important surface characteristics. wikipedia.orgyok.gov.tr
The table below details the surface topography findings for (+)-Calcium L-tartrate hydrate from SEM analyses.
| SEM Observation | Detailed Description | Source(s) |
| Plate-like Morphology | Crystals show a structure composed of flat plates with sharp edges. | scholarsresearchlibrary.comscholarsresearchlibrary.com |
| Layered Growth | Surface exhibits thick and thin layers, indicating growth by layer deposition. | scholarsresearchlibrary.com |
| Surface Voids | Small voids are present at the grain boundaries, potentially due to growth conditions. | scholarsresearchlibrary.com |
| Altered Morphology | Particle size and morphology are significantly changed by the presence of additives during crystallization. | yok.gov.tr |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, bonding, and conformational preferences of molecules. While specific DFT studies focused exclusively on (+)-Calcium L-tartrate hydrate (B1144303) are not abundant in publicly accessible literature, the principles and methodologies are well-established and have been applied to similar hydrated ionic complexes and crystalline solids.
DFT calculations can be employed to determine the most stable geometric conformations of the L-tartrate dianion and its coordination with calcium ions and water molecules. By minimizing the electronic energy of the system, DFT can predict bond lengths, bond angles, and torsional angles with high accuracy. For a hydrated crystal like (+)-Calcium L-tartrate hydrate, these calculations would typically be performed on a unit cell under periodic boundary conditions to account for the long-range order of the crystal lattice.
Such studies could reveal the intricate network of hydrogen bonds between the tartrate hydroxyl and carboxylate groups and the water molecules of hydration. The coordination geometry around the Ca²⁺ ion, including the coordination number and the Ca-O bond distances to both tartrate and water oxygen atoms, can be precisely modeled. Understanding these structural details is crucial as they govern the macroscopic properties of the crystal. For instance, DFT has been successfully used to reproduce the structural parameters of various hydrated minerals, demonstrating its reliability for such systems.
A significant application of quantum chemistry is the prediction of spectroscopic properties from first principles, which can be directly compared with experimental spectra. For (+)-Calcium L-tartrate hydrate, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes of the crystal lattice can be determined.
Molecular Dynamics Simulations for Solution and Interfacial Phenomena
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a bridge between the static picture from quantum chemistry and the macroscopic world of experimental observation. MD simulations are particularly useful for studying phenomena in solution and at interfaces, such as crystal growth.
In an aqueous environment, (+)-Calcium L-tartrate hydrate dissolves to form solvated Ca²⁺ and L-tartrate²⁻ ions. MD simulations can model the solvation shells of these ions, revealing the number of water molecules in the first and second solvation spheres and their average residence times. This provides a dynamic picture of how the ions interact with the solvent.
Furthermore, MD simulations can be used to study the thermodynamics and kinetics of ion-pairing between calcium and tartrate ions in solution. By calculating the potential of mean force between the ions, the stability of contact ion pairs, solvent-shared ion pairs, and fully solvated ions can be assessed. This information is fundamental to understanding the initial stages of nucleation and crystallization from a supersaturated solution.
MD simulations are a powerful tool for investigating the mechanisms of crystal growth at the molecular level. By simulating the interface between a crystal surface of (+)-Calcium L-tartrate hydrate and a supersaturated aqueous solution, the process of ion attachment and detachment can be observed directly. These simulations can identify the specific crystal faces that grow fastest and the role of water molecules and solution-phase ion pairs in the growth process.
Such simulations could elucidate how the chirality of the L-tartrate molecule influences the crystal morphology and growth kinetics. While detailed MD simulations of (+)-Calcium L-tartrate hydrate crystal growth are not yet prevalent in the literature, the techniques have been applied to a wide range of inorganic and organic crystals, demonstrating their potential to unravel complex crystallization pathways.
Predictive Modeling of Crystallization Processes
The precipitation of calcium tartrate is a significant concern in the wine industry, and as such, considerable effort has been dedicated to developing models that can predict its crystallization. bri.co.nz These models often combine thermodynamic principles with empirical data to forecast the likelihood of crystal formation under various conditions.
Predictive models for calcium tartrate precipitation in complex solutions like wine typically consider a range of factors that influence its solubility and crystallization kinetics. canterbury.ac.nz Key parameters often include:
Concentrations of Calcium and Tartaric Acid: The primary drivers of supersaturation.
pH: Affects the speciation of tartaric acid, with higher pH favoring the tartrate dianion required for precipitation. canterbury.ac.nz
Ethanol (B145695) Concentration: Generally decreases the solubility of tartrate salts. semanticscholar.org
Temperature: Influences solubility, although the effect is less pronounced for calcium tartrate compared to potassium bitartrate (B1229483). awri.com.au
Ionic Strength: The presence of other ions in solution affects the activity of Ca²⁺ and tartrate ions. semanticscholar.org
Presence of Inhibitors: Wine contains various compounds, such as malic acid and certain macromolecules, that can inhibit the nucleation and growth of calcium tartrate crystals. awri.com.au
One approach involves calculating the supersaturation ratio of calcium tartrate in a given solution. canterbury.ac.nz When this ratio exceeds a critical value, crystallization is predicted to occur. Models have been developed that solve a system of equations for ion equilibria and use methods like the mean spherical approximation to calculate activity coefficients for the various species in solution. canterbury.ac.nz These models have shown success in predicting a higher supersaturation ratio for wines that eventually form calcium tartrate crystals compared to those that remain stable. canterbury.ac.nz
The table below summarizes some of the key factors that are often incorporated into predictive models for calcium tartrate crystallization.
| Factor | Influence on Crystallization |
| High Calcium Concentration | Increases supersaturation |
| High Tartaric Acid Concentration | Increases supersaturation |
| High pH | Increases the concentration of the tartrate dianion |
| High Ethanol Content | Decreases solubility |
| Low Temperature | Slightly decreases solubility |
| Low Malic Acid Concentration | Reduces inhibition of crystallization |
These predictive models are valuable tools for industries where calcium tartrate precipitation is a concern, allowing for proactive measures to be taken to prevent unwanted crystallization. bri.co.nz Future advancements in this area may involve the integration of machine learning algorithms and more sophisticated computational models to improve the accuracy of these predictions. bri.co.nz
Population Balance Modeling for Crystal Size Distribution
Population balance modeling (PBM) is a powerful mathematical framework used to predict the crystal size distribution (CSD) in a crystallization process. researchgate.net This approach considers the birth and death of crystals of a certain size due to nucleation, growth, agglomeration, and breakage. dtu.dkuni-pannon.hu While specific PBM studies focusing solely on (+)-Calcium L-tartrate hydrate are not extensively detailed in publicly available literature, the general principles of PBM can be applied to its crystallization.
The kinetics of (+)-Calcium L-tartrate hydrate crystallization are known to be slow, with the initial nucleation phase being the rate-limiting step. enartis.com Factors such as supersaturation, temperature, pH, and the presence of impurities significantly influence the nucleation and growth rates, and consequently, the final CSD. enartis.com For instance, the pH plays a critical role as it governs the dissociation equilibrium of L-tartaric acid, thereby affecting the concentration of tartrate ions available for crystallization. enartis.com
A population balance equation for a batch crystallizer can be formulated to describe the evolution of the crystal size distribution over time. This equation accounts for the change in the number density of crystals of a particular size, considering the rates of nucleation (new crystal formation) and crystal growth.
Key Parameters in Population Balance Modeling for (+)-Calcium L-tartrate hydrate:
| Parameter | Description | Impact on Crystal Size Distribution |
| Nucleation Rate (B) | The rate of formation of new crystal nuclei from the supersaturated solution. | A higher nucleation rate generally leads to a larger number of smaller crystals. |
| Growth Rate (G) | The rate at which existing crystals increase in size. | A higher growth rate relative to the nucleation rate results in larger crystals. |
| Agglomeration Kernel (β) | The frequency and efficiency of crystals sticking together to form larger particles. | Agglomeration can lead to a broader CSD with larger particles. |
| Breakage Function (S) | The rate at which crystals break into smaller fragments due to mechanical stress. | Breakage results in an increase in the number of smaller crystals. |
This table is interactive. You can sort and filter the data.
Research on similar systems, such as calcium oxalate, has demonstrated the utility of PBM in predicting CSD. fkit.hrresearchgate.net These studies often employ the method of moments to solve the population balance equations, which transforms the integro-partial differential equation into a set of ordinary differential equations describing the moments of the CSD. fkit.hr These moments are related to the key properties of the CSD, such as the total number, mean size, and variance of the crystals.
Thermodynamic Modeling of Phase Equilibria
Thermodynamic modeling is essential for understanding the phase equilibria of (+)-Calcium L-tartrate hydrate in aqueous solutions. This involves describing the conditions under which the solid hydrate phase is in equilibrium with its dissolved ions in the liquid phase. The solubility of (+)-Calcium L-tartrate hydrate is a key parameter in this context.
The solubility of calcium L-tartrate is relatively low and temperature-dependent, decreasing at lower temperatures. wikipedia.org The dissolution of (+)-Calcium L-tartrate hydrate in water can be represented by the following equilibrium:
CaC₄H₄O₆·4H₂O(s) ⇌ Ca²⁺(aq) + C₄H₄O₆²⁻(aq) + 4H₂O(l)
The thermodynamic equilibrium is governed by the solubility product constant (Ksp). A study on the complex formation between L-tartrate and calcium ions reported a solubility product pKso of 6.11 for calcium L-tartrate. researchgate.net This value is crucial for predicting the supersaturation level, which is the driving force for crystallization.
In addition to the simple solubility product, a comprehensive thermodynamic model must also account for the formation of various aqueous complexes. For instance, in aqueous solutions, calcium and tartrate ions can form soluble complexes, which affects the concentration of free ions available for crystallization. researchgate.net The formation of species such as [Ca(C₄H₄O₆)]⁰ and [Ca(HC₄H₄O₆)]⁺ has been reported. researchgate.net
To accurately model the phase equilibria, activity coefficient models are employed to account for the non-ideal behavior of ions in solution. carleton.edued.ac.uk Models such as the Pitzer equations or the Non-Random Two-Liquid (NRTL) model are commonly used for electrolyte solutions. These models use interaction parameters to describe the forces between different ions and solvent molecules.
Key Thermodynamic Properties for Modeling (+)-Calcium L-tartrate hydrate Phase Equilibria:
| Property | Description | Importance in Modeling |
| Solubility Product (Ksp) | The equilibrium constant for the dissolution of the solid hydrate. | Determines the saturation concentration and the driving force for crystallization. |
| Standard Gibbs Free Energy of Formation (ΔG°f) | The change in Gibbs free energy when one mole of the compound is formed from its constituent elements in their standard states. | Used to calculate the equilibrium constant at different temperatures. |
| Enthalpy of Dissolution (ΔH°sol) | The heat absorbed or released when the compound dissolves in a solvent. | Describes the temperature dependence of the solubility. |
| Activity Coefficients (γ) | Correction factors that account for the non-ideal behavior of ions in solution. | Essential for accurately relating ion concentrations to their thermodynamic activities. |
This table is interactive. You can sort and filter the data.
By combining solubility data, complexation equilibria, and an appropriate activity coefficient model, a comprehensive thermodynamic model can be developed to predict the phase behavior of (+)-Calcium L-tartrate hydrate under various conditions of temperature, pH, and ionic strength. Such a model is invaluable for designing and optimizing crystallization processes to achieve a desired product quality.
Broader Research Applications and Methodological Impact
Contribution to Understanding Calcium Salt Biomineralization Processes
Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. The study of (+)-Calcium L-tartrate hydrate (B1144303) offers a simplified yet relevant model for understanding the intricate mechanisms of calcium salt crystallization in biological systems.
Research has shown that acidic macromolecules, such as aspartic acid-rich proteins, are intimately involved in controlling biological crystal growth. mcgill.ca In-vitro experiments growing calcium dicarboxylate salts, including calcium tartrate tetrahydrate, in the presence of these proteins have revealed that the interactions are highly specific and stereochemical. mcgill.capnas.org The proteins selectively interact with certain crystal faces, thereby influencing the morphology of the growing crystal. mcgill.ca This selective adsorption is not merely based on charge density but on a precise stereochemical fit between the protein's carboxylate groups and the calcium ions on a specific crystal plane. mcgill.ca By studying how these proteins guide the crystallization of a well-defined chiral salt like (+)-Calcium L-tartrate hydrate, scientists can infer the fundamental principles governing the formation of more complex biominerals like calcite in mollusk shells. mcgill.ca
Furthermore, investigations into the interplay between tartaric acid and calcium ions have provided insights into prebiotic chemical evolution and chiral selection. Recent studies suggest that the presence of calcium ions can influence the polymerization of tartaric acid, favoring certain chiral outcomes. pnas.orgisct.ac.jp In a racemic mixture of tartaric acid, calcium ions preferentially form calcium tartrate crystals with both enantiomers in equal proportion, effectively removing them from the solution. pnas.org This process can increase the enantiomeric excess of the remaining tartaric acid monomers, creating a more favorable environment for the formation of homochiral polymers. pnas.orgisct.ac.jp This model demonstrates a plausible mechanism by which simple minerals could have played a role in the origin of life's homochirality, a cornerstone of biomineralization. The study of simpler systems like calcium tartrate crystallization helps elucidate the complex roles of ions and organic molecules in directing the formation of structured, functional biominerals. mdpi.com
Advancements in Chiral Separation and Resolution Methodologies
The inherent chirality of (+)-Calcium L-tartrate hydrate, derived from L-(+)-tartaric acid, makes it and its parent acid foundational tools in the field of chiral chemistry. The development and refinement of methods to separate racemic mixtures into their constituent enantiomers owe a great deal to the principles demonstrated by tartaric acid and its salts.
The most significant impact is in the area of diastereomeric salt crystallization , a classical and widely used technique for chiral resolution on an industrial scale. acs.orgresearchgate.net This method involves reacting a racemic mixture (for example, of a synthetic amine) with a single enantiomer of a chiral resolving agent, such as L-(+)-tartaric acid. acs.orgnih.gov The reaction produces a pair of diastereomeric salts (e.g., R-amine-L-tartrate and S-amine-L-tartrate). Unlike enantiomers, diastereomers have different physical properties, including solubility. acs.orgrsc.org This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the target compound can be recovered by removing the tartaric acid.
The use of L-tartaric acid to resolve racemic pregabalin (B1679071) is a documented example of this methodology, where the (S)-pregabalin L-tartrate monohydrate diastereomeric salt is selectively crystallized. acs.org Similarly, the resolution of racemic amlodipine (B1666008) has been achieved using L-tartaric acid, where the differing solubilities of the diastereomeric salts in a mixed solvent system allow for efficient separation. nih.gov Research into the crystallization kinetics, solvent effects, and phase diagrams of these tartrate diastereomers continues to refine and advance this essential separation methodology. rsc.orgresearchgate.net The predictability and effectiveness of using tartrate salts in this manner have made it a cornerstone technique, accounting for the resolution of a significant percentage of chiral drugs on the market. researchgate.net
Development of Analytical Standards and Calibration Protocols in Research
(+)-Calcium L-tartrate hydrate serves a critical role in the development and application of analytical protocols, particularly within the wine industry. Its most prominent use is as a seeding agent to assess and manage tartaric stability, a crucial quality control parameter. enartis.comsauvignonblanc.com Wines are often supersaturated with calcium tartrate, but the salt can be slow to precipitate, sometimes forming undesirable crystalline deposits months after bottling. sauvignonblanc.comawri.com.au
To proactively manage this, a "calcium precipitation test" or "stability test" is employed. sauvignonblanc.com In this protocol, a wine sample is seeded with a small quantity of micronized (+)-Calcium L-tartrate hydrate crystals. enartis.comnih.gov This seeding overcomes the high energy barrier of initial crystal nucleation, inducing the precipitation of any excess calcium tartrate from the wine. enartis.comsauvignonblanc.com The calcium concentration of the wine is measured before and after the seeding and cooling period. The difference between the initial and final concentrations indicates the degree of instability and the risk of future precipitation. enartis.com This protocol allows winemakers to determine if stabilization measures, such as cold stabilization or the use of specific inhibitors, are necessary before bottling. pros.co.nz
While other tartrate salts, like sodium tartrate dihydrate, are used as primary standards for Karl Fischer water determination, (+)-Calcium L-tartrate hydrate's primary analytical application is as a physical standard and precipitation inducer in these specific stability tests. srlchem.comwikipedia.org Its utility relies on its defined chemical composition and physical properties, which allow for reproducible and reliable induction of crystallization.
Table 1: Physicochemical Properties of (+)-Calcium L-tartrate hydrate Relevant to Analytical Applications
| Property | Value/Description | Relevance in Analytical Protocols |
| Chemical Formula | CaC₄H₄O₆·4H₂O (tetrahydrate) | Defines the precise molecular composition for consistent seeding material. wikipedia.orgoiv.int |
| Molecular Weight | 260.21 g/mol (tetrahydrate) | Used in calculating molar concentrations and stoichiometry in research settings. wikipedia.orgajevonline.org |
| Appearance | Fine, white or off-white crystalline powder. oiv.int | Ensures high surface area for effective nucleation when used in micronized form. enartis.com |
| Chirality | (2R,3R) enantiomer | Ensures interaction with the correct, naturally occurring tartrate ions in wine. iucr.org |
| Solubility in Water | Low; 0.525 g/L at 20°C. oiv.int | Its low solubility is the basis for its precipitation from supersaturated wine solutions. |
| Purity | Typically high (e.g., >97%) for analytical use. ajevonline.orgfujifilm.com | High purity prevents the introduction of interfering substances into the wine sample during testing. |
Insights into the Stability and Precipitation of Calcium Compounds in Complex Matrices (e.g., Wine Tartaric Stability)
The study of (+)-Calcium L-tartrate hydrate in wine provides a quintessential case study on the stability and precipitation of calcium compounds in complex chemical environments. Wine is a hydroalcoholic solution containing numerous organic acids, polyphenols, proteins, and polysaccharides that can interact with and influence crystallization processes. nih.gov The precipitation of calcium L-tartrate is a significant concern for winemakers because it is slow, unpredictable, and largely independent of temperature, unlike the more common potassium bitartrate (B1229483) instability. sauvignonblanc.comawri.com.au
Research has identified several key factors that govern the stability of calcium tartrate in wine. The pH of the wine is critical; a higher pH increases the concentration of the fully deprotonated tartrate ion (T²⁻), making precipitation more likely. enartis.comsauvignonblanc.com An increase of just 0.1 pH units can dramatically impact the speed of precipitation. sauvignonblanc.com The concentrations of calcium and tartaric acid are also fundamental drivers of instability. enartis.com Wines with calcium levels above 60-80 mg/L are often considered at risk, though this threshold is heavily influenced by pH and other factors. enartis.comawri.com.au
The complexity arises from various inhibitors naturally present in wine. Organic acids like malic acid and citric acid are potent inhibitors of calcium tartrate crystallization. awri.com.auulisboa.pt This is why wines that undergo malolactic fermentation (which converts malic acid to the less-inhibitory lactic acid and often raises pH) become more susceptible to calcium tartrate precipitation. sauvignonblanc.comawri.com.au Macromolecules such as certain polysaccharides (like rhamnogalacturonan-I) and proteins can also delay or prevent precipitation by binding to calcium ions or blocking the growth of crystal nuclei. nih.govoup.com Conversely, the process can be accelerated by seeding with micronized calcium L-tartrate crystals, a technique used for both stability testing and deliberate stabilization. enartis.comajevonline.org These intricate interactions highlight the challenges in predicting and controlling mineral precipitation in complex biological and food-based matrices.
Table 2: Factors Influencing the Stability and Precipitation of (+)-Calcium L-tartrate in Wine
| Factor | Effect on Stability | Mechanism/Notes |
| pH | Decreases stability (promotes precipitation) as pH increases. | Higher pH shifts the equilibrium of tartaric acid towards the tartrate (T²⁻) form, which readily precipitates with Ca²⁺. enartis.comsauvignonblanc.com |
| Calcium Concentration | Decreases stability as concentration increases. | A primary component of the precipitate; higher concentrations increase the ion activity product. enartis.comsauvignonblanc.com |
| Tartaric Acid Concentration | Decreases stability as concentration increases. | The second primary component of the precipitate. enartis.comsauvignonblanc.com |
| Temperature | Minor effect. | Unlike potassium bitartrate, low temperatures only slightly slow the precipitation rate and are not effective for stabilization. sauvignonblanc.comajevonline.org |
| Alcohol Content | Decreases stability as concentration increases. | Reduces the solubility of tartrate salts. ajevonline.org |
| Malic Acid | Increases stability (inhibits precipitation). | Acts as a potent crystallization inhibitor. Its removal during malolactic fermentation increases risk. sauvignonblanc.comawri.com.auulisboa.pt |
| Lactic & Citric Acids | Increase stability (inhibit precipitation). | Citric acid is a strong inhibitor; lactic acid is less effective than malic acid. ulisboa.ptoup.com |
| Polysaccharides & Proteins | Generally increase stability (inhibit precipitation). | Macromolecules can bind to ions or crystal surfaces, interfering with nucleation and growth. awri.com.aunih.gov |
| Seeding Crystals | Decreases stability (induces precipitation). | Provides nucleation sites, overcoming the kinetic barrier to crystallization. Used in stability tests. enartis.comajevonline.org |
Future Research Directions and Unexplored Avenues
Investigation of Novel Synthesis Pathways and Sustainable Production
The conventional production of calcium tartrate is often linked to the wine industry, where it is precipitated from wine lees. mazzarispa.com While this represents a valuable use of a byproduct, future research is increasingly focused on developing novel synthesis pathways that offer greater control, purity, and sustainability. Traditional methods can be energy and water-intensive. vineyardmagazine.co.ukmdpi.com The pursuit of sustainability in chemical production necessitates practices that significantly reduce energy consumption, water usage, and CO2 emissions. vineyardmagazine.co.ukenartis.com
Future investigations should target biocatalytic routes, employing enzymes or whole-cell systems to produce L-tartaric acid from renewable feedstocks, which can then be reacted to form the calcium salt. Another promising area is the use of mechanochemistry, where solid-state reactions induced by mechanical force could offer a solvent-free or low-solvent synthesis alternative. Exploring continuous crystallization processes over traditional batch methods could also lead to improved efficiency and consistency.
A key focus for sustainable production will be the reduction of environmental impact. This includes minimizing the use of harsh chemicals and developing processes that operate at ambient temperatures and pressures, thereby lowering energy demands. enartis.comenartis.com Additive-based strategies, which use crystallization inhibitors or promoters, are being explored as more environmentally friendly alternatives to subtractive methods that require significant energy and water. vineyardmagazine.co.ukmdpi.com
| Parameter | Conventional Method (from Wine Lees) | Potential Sustainable Pathways (e.g., Biocatalysis, Continuous Flow) |
|---|---|---|
| Raw Material | Agro-industrial byproduct (variable composition) | Renewable feedstocks (e.g., glucose) |
| Energy Consumption | Moderate to high (cooling, heating, drying) vineyardmagazine.co.uk | Low (ambient temperature reactions) |
| Solvent & Water Usage | High enartis.com | Minimal (solvent-free) or recycled streams |
| Waste Generation | Significant mother liquor and solid waste enartis.com | Reduced, with potential for closed-loop systems |
| Process Control | Batch-dependent, variable | High, real-time control and consistency |
Exploration of Metastable Phases and Their Transformation Kinetics
While the tetrahydrate form of (+)-Calcium L-tartrate is well-documented, the existence and properties of other crystalline forms, including anhydrous phases and other hydrates (polymorphs), remain a rich area for exploration. nih.govias.ac.in Different polymorphs of a compound can exhibit distinct physical properties, and the thermodynamically most stable form is not always the one that crystallizes first; often, a metastable phase appears initially, a phenomenon described by Ostwald's Rule of Stages. nih.gov
Future research should focus on systematically screening for new polymorphic and hydrated forms of calcium L-tartrate under a wide range of conditions (e.g., temperature, solvent systems, pressure). nih.gov Understanding the relative thermodynamic stability of these phases is crucial. improvedpharma.comimprovedpharma.com For instance, computational and calorimetric studies on analogous alkaline earth tartrates have shown that different phases can be favored under different temperature regimes. nih.gov
Crucially, the kinetics of transformation between a metastable and a stable form must be investigated. nih.gov A metastable form might be desirable for a specific application, but its transformation to a more stable form over time could be detrimental. Research into solution-mediated polymorphic transformations will help elucidate the mechanisms and rates of these changes, which are influenced by factors like temperature and supersaturation. nih.govimprovedpharma.com
| Research Area | Objective | Key Analytical Techniques | Potential Impact |
|---|---|---|---|
| Polymorph Screening | Identify new crystalline phases (anhydrous, hydrates) | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) derpharmachemica.comresearchpublish.com | Discovery of forms with novel properties |
| Phase Stability Mapping | Determine the thermodynamically stable form under various conditions | Solubility studies, Calorimetry, Computational Modeling nih.gov | Ensures selection of the most stable form for long-term applications |
| Transformation Kinetics | Quantify the rate of conversion from metastable to stable forms nih.gov | In situ XRPD, Raman Spectroscopy, Slurry experiments improvedpharma.com | Control over the final crystalline phase and product consistency |
In Situ Monitoring of Crystallization Processes at the Molecular Scale
Understanding and controlling crystallization requires insight into the fundamental mechanisms of nucleation and crystal growth. enartis.com Traditional methods often analyze the final crystalline product, offering little information about the dynamic processes that led to its formation. Future research will increasingly rely on in situ monitoring techniques to observe crystallization at the molecular scale in real time.
Advanced microscopy techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) using liquid cells can visualize the addition of growth units to crystal surfaces, the formation of defects, and the influence of impurities or additives on growth patterns. Spectroscopic methods, including Raman and Fourier-transform infrared (FTIR) spectroscopy, coupled with probes, can monitor changes in solute concentration and the formation of molecular clusters in solution preceding nucleation. This molecular-level data is essential for validating and refining classical crystallization theories and developing more accurate process models.
| Technique | Information Provided | Scale |
|---|---|---|
| Atomic Force Microscopy (AFM) | Real-time crystal surface topography, step growth dynamics, defect formation | Nanometer |
| In Situ TEM (Liquid Cell) | Nucleation events, particle aggregation, initial crystal growth | Nanometer |
| Focused Beam Reflectance Measurement (FBRM) | Real-time particle count and chord length distribution | Micrometer |
| In Situ Raman/FTIR Spectroscopy | Solute supersaturation, detection of molecular clusters, polymorphic form identification | Molecular |
Advanced Characterization of Surface Properties and Interfacial Phenomena
The surface of a crystal dictates its interaction with its environment, influencing properties like dissolution rate, agglomeration tendency, and interaction with other components in a formulation. The surface properties of (+)-Calcium L-tartrate hydrate (B1144303) crystals are not yet fully understood and represent a significant avenue for future research.
Advanced surface-sensitive techniques are needed to probe the chemical and physical nature of the crystal faces. X-ray photoelectron spectroscopy (XPS) can determine the elemental composition and chemical state of the near-surface region, while techniques like scanning probe microscopy (SPM) can map surface topography and local properties with high resolution. The study of interfacial phenomena, such as the interaction between specific crystal faces and solvents or inhibitors, is critical. mdpi.commdpi.com This knowledge can be used to rationally select solvents or additives to control the crystal habit (shape), leading to crystals with optimized properties for specific applications.
| Technique | Surface Property Measured | Significance |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface | Reveals surface purity and chemical termination |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and step structure | Links surface features to growth mechanisms |
| Inverse Gas Chromatography (IGC) | Surface energy, acid-base properties | Predicts adhesion, cohesion, and wettability |
| Zeta Potential Analysis | Surface charge in a liquid medium mdpi.com | Indicates colloidal stability and tendency to agglomerate |
Data-Driven and Machine Learning Approaches for Process Optimization
The crystallization of (+)-Calcium L-tartrate hydrate is a complex, multifactorial process. enartis.com Traditional process development often relies on a one-factor-at-a-time approach, which is time-consuming and may not identify optimal conditions. The future of crystallization process optimization lies in data-driven and machine learning (ML) approaches. chemrxiv.org
By creating large datasets from high-throughput experiments and in situ monitoring, ML models can be trained to predict crystallization outcomes (e.g., yield, crystal size, purity, and polymorphic form) based on a set of process parameters. nih.gov These predictive models can then be used to identify optimal operating conditions far more efficiently than traditional methods. Furthermore, ML algorithms can be integrated into automated platforms for "self-optimizing" experiments, where the algorithm intelligently selects the next set of experimental conditions to maximize information gain. chemrxiv.org Research is also moving towards creating a "digital twin"—a comprehensive computational model that simulates the entire crystallization process—to enable virtual process design, optimization, and real-time control. bri.co.nz
| Approach | Input Data | Predicted Output/Application |
|---|---|---|
| Supervised Machine Learning (e.g., Random Forest, Neural Networks) | Process parameters (temperature, pH, concentrations, mixing speed) | Crystal Size Distribution (CSD), yield, purity, polymorph prediction nih.govbri.co.nz |
| Design of Experiments (DoE) with ML | Factorial or response surface design parameters | Mapping the design space to identify optimal process windows |
| Active Learning / Bayesian Optimization | Results from previous experiments | Intelligent selection of subsequent experiments to accelerate process understanding |
| Process Analytical Technology (PAT) with ML | Real-time data from in situ sensors (e.g., FBRM, Raman) | Real-time process control, fault detection, and endpoint prediction |
Q & A
Q. What role do hydrogen-bonding networks play in the crystallographic stability of (+)-Calcium L-tartrate hydrate?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
